5-(2-Chlorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
CAS No.: 478254-23-8
Cat. No.: VC16187652
Molecular Formula: C15H10ClN5O2S
Molecular Weight: 359.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478254-23-8 |
|---|---|
| Molecular Formula | C15H10ClN5O2S |
| Molecular Weight | 359.8 g/mol |
| IUPAC Name | 3-(2-chlorophenyl)-4-[(E)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C15H10ClN5O2S/c16-13-7-2-1-6-12(13)14-18-19-15(24)20(14)17-9-10-4-3-5-11(8-10)21(22)23/h1-9H,(H,19,24)/b17-9+ |
| Standard InChI Key | SWIBKIWANKLUHB-RQZCQDPDSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)[N+](=O)[O-])Cl |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)[N+](=O)[O-])Cl |
Introduction
Chemical Identity
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IUPAC Name: (E)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
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Molecular Formula:
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Molecular Weight: 359.79 g/mol
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CAS Number: 478254-23-8
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Structural Features:
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Contains a 1,2,4-triazole core.
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Substituents include a 2-chlorophenyl group and a nitrobenzylidene moiety.
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A thiol (-SH) group is attached to the triazole ring.
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Synthesis
The compound is synthesized through a Schiff base reaction involving:
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Reactants:
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A hydrazine derivative or aminoguanidine.
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An aldehyde or ketone with a nitrobenzylidene group.
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A chlorophenyl isothiocyanate precursor.
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Reaction Conditions:
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Solvent: Ethanol or dimethylformamide (DMF).
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Catalyst: Triethylamine or sodium hydroxide.
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Heating to promote cyclization and formation of the triazole-thiol ring.
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This method ensures high yields and structural integrity, confirmed via spectral techniques like NMR and IR spectroscopy.
Antimicrobial Potential
The compound exhibits notable antimicrobial properties due to the presence of:
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The triazole ring, which interacts with microbial enzymes.
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Nitrobenzylidene and chlorophenyl groups that enhance lipophilicity and cellular uptake.
Applications in Drug Development
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Anticancer Activity:
The thiol group and electron-withdrawing nitro group may induce apoptosis in cancer cells by oxidative stress mechanisms. -
Antioxidant Properties:
The compound's ability to scavenge free radicals makes it a candidate for diseases linked to oxidative stress. -
Molecular Docking Studies:
Computational studies suggest strong binding affinity to enzymes like lipoxygenase (5-LOX), indicating anti-inflammatory potential .
Spectroscopic Characterization
| Technique | Key Findings |
|---|---|
| NMR (Proton & Carbon) | Confirms the presence of aromatic protons and thiol group signals |
| IR Spectroscopy | Peaks at ~3200 cm (thiol), ~1600 cm (C=N), ~1500 cm (NO) |
| Mass Spectrometry | Molecular ion peak at , matching theoretical molecular weight |
Pharmaceuticals
The compound’s antimicrobial and anticancer properties make it a promising lead for drug discovery targeting infections and tumors.
Material Science
The thiol group allows for potential applications in metal chelation and nanomaterial synthesis.
Future Research Directions
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Structure optimization to improve bioavailability.
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In vivo studies to confirm pharmacokinetics and toxicity profiles.
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Exploration of synergistic effects with other drugs.
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